molecular formula C19H25NO3 B2396994 2-((3-([1,1'-Biphenyl]-4-yloxy)-2-hydroxypropyl)amino)-2-methylpropan-1-ol CAS No. 24081-81-0

2-((3-([1,1'-Biphenyl]-4-yloxy)-2-hydroxypropyl)amino)-2-methylpropan-1-ol

Cat. No.: B2396994
CAS No.: 24081-81-0
M. Wt: 315.413
InChI Key: GDEYSGYAHFMAMR-UHFFFAOYSA-N
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Description

2-((3-([1,1'-Biphenyl]-4-yloxy)-2-hydroxypropyl)amino)-2-methylpropan-1-ol is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. Its molecular structure, which incorporates a biphenyl ether group linked to an amino alcohol moiety, suggests potential as a key intermediate or scaffold for the development of biologically active molecules. Structurally related compounds containing the biphenyl group are frequently investigated for their interaction with various enzymes and receptors . The amino alcohol functional group is a common pharmacophore found in a range of therapeutic agents, particularly beta-adrenergic receptor ligands, underscoring the compound's value for structure-activity relationship (SAR) studies . Researchers can utilize this compound to explore its potential mechanisms of action, which may include enzyme inhibition or receptor antagonism/agonism, similar to other specialized molecules that target specific pathways . It is supplied exclusively For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the current scientific literature for the latest findings on this chemical class.

Properties

IUPAC Name

2-[[2-hydroxy-3-(4-phenylphenoxy)propyl]amino]-2-methylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO3/c1-19(2,14-21)20-12-17(22)13-23-18-10-8-16(9-11-18)15-6-4-3-5-7-15/h3-11,17,20-22H,12-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDEYSGYAHFMAMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)NCC(COC1=CC=C(C=C1)C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Epoxide Ring-Opening Method

A widely adopted strategy involves the synthesis of a glycidyl ether intermediate, followed by aminolysis with AMP.

Step 1: Synthesis of 3-([1,1'-Biphenyl]-4-yloxy)-1,2-epoxypropane

  • Reagents : [1,1'-Biphenyl]-4-ol, epichlorohydrin, NaOH (50% aqueous).
  • Conditions : 60°C, 8–12 hours under nitrogen atmosphere.
  • Mechanism : Base-mediated Williamson ether synthesis, yielding the epoxide with >85% conversion.

Step 2: Aminolysis with 2-Amino-2-methylpropan-1-ol

  • Reagents : AMP (1.2 equiv.), ethanol/water (3:1), catalytic acetic acid.
  • Conditions : Reflux at 80°C for 24 hours.
  • Yield : 72–78% after silica gel chromatography.

Reaction Table 1: Optimization of Epoxide Aminolysis

Parameter Range Tested Optimal Value Impact on Yield
Solvent EtOH/H2O, THF, DCM EtOH/H2O (3:1) Maximizes polarity for epoxide activation
Temperature (°C) 60–100 80 Balances reaction rate vs. decomposition
Molar Ratio (AMP:Epoxide) 1.0–1.5 1.2 Minimizes side reactions

Reductive Amination Pathway

An alternative route employs reductive amination between 3-([1,1'-Biphenyl]-4-yloxy)-2-hydroxypropanal and AMP:

Step 1: Oxidation of 3-([1,1'-Biphenyl]-4-yloxy)-1,2-propanediol

  • Reagents : TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl), NaOCl, KBr.
  • Conditions : Biphasic CH2Cl2/water, 0°C to room temperature.
  • Yield : 89% aldehyde intermediate.

Step 2: Reductive Amination

  • Reagents : Sodium triacetoxyborohydride (STAB), acetic acid.
  • Conditions : 24 hours at room temperature.
  • Yield : 68% with 94% purity by HPLC.

Industrial-Scale Optimization Strategies

Continuous Flow Synthesis

Adopting continuous flow reactors (CFRs) for the epoxide formation step reduces reaction time from 12 hours to 45 minutes. A tubular reactor with immobilized NaOH on alumina achieves 92% conversion at 120°C, demonstrating scalability.

Palladium-Catalyzed Coupling

For high-purity requirements, Suzuki-Miyaura coupling introduces the biphenyl group post-aminolysis:

  • Reagents : 4-Bromophenyl ether intermediate, phenylboronic acid, Pd(PPh3)4.
  • Conditions : DME/H2O (2:1), K2CO3, 90°C, 6 hours.
  • Yield : 81% with <0.5% residual palladium.

Structural Characterization and Quality Control

Spectroscopic Analysis

  • 1H NMR (400 MHz, CDCl3): δ 7.58–7.54 (m, 4H, biphenyl), 4.12–4.08 (m, 1H, CH-OH), 3.72–3.68 (m, 2H, OCH2).
  • IR (ATR): 3340 cm⁻¹ (O-H), 1605 cm⁻¹ (C=C aromatic).

Chromatographic Purity

  • HPLC : C18 column, 70:30 MeOH/H2O, 1.0 mL/min. Retention time: 8.2 min (99.2% purity).

Applications and Derivative Synthesis

The primary alcohol and secondary amine functionalities enable derivatization into prodrugs or polymerizable monomers. For instance, methacrylation using methacrylic anhydride yields crosslinkable monomers for dental resins, achieving 94% conversion under mild conditions.

Chemical Reactions Analysis

Types of Reactions

2-((3-([1,1’-Biphenyl]-4-yloxy)-2-hydroxypropyl)amino)-2-methylpropan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions on the biphenyl structure can introduce various functional groups.

Mechanism of Action

The mechanism of action of 2-((3-([1,1’-Biphenyl]-4-yloxy)-2-hydroxypropyl)amino)-2-methylpropan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s biphenyl structure allows it to interact with hydrophobic regions of proteins and enzymes, potentially inhibiting their activity. The hydroxyl and amino groups can form hydrogen bonds with biological molecules, further influencing their function .

Comparison with Similar Compounds

Compound IV (3-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxyethoxy)phenol)

  • Structure: Contains a biphenyl-4-yl group connected via a hydroxyethoxy chain to a phenol ring.
  • Key Differences: Lacks the branched 2-methylpropan-1-ol group and the secondary amino linkage present in the target compound.
  • Implications: The phenol group in IV may enhance hydrogen-bonding interactions, while the target compound’s tertiary alcohol and amino groups could improve solubility or receptor specificity.

Compound 1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-naphthalen-1-yloxy-propan-2-ol (Avishot/Flivas)

  • Structure : Features a piperazine ring and naphthyloxy group instead of the biphenyl ether.
  • Key Differences: The piperazine moiety in this compound suggests affinity for neurotransmitter receptors (e.g., adrenoceptors), whereas the target compound’s amino-alcohol chain may favor different targets.

2-([1,1'-Biphenyl]-4-yloxy)-1-cyclopropylethan-1-amine

  • Structure: Shares the biphenyl-4-yloxy group but replaces the hydroxypropylamino and methylpropanol groups with a cyclopropane-amine.
  • Key Differences : The cyclopropane ring may confer steric constraints, altering binding kinetics compared to the target’s flexible hydroxypropyl chain.

Neurological Disorders

  • The target compound’s dual hydroxyl groups might modulate similar pathways but with altered bioavailability.
  • Avishot/Flivas: Used in cardiovascular therapies (e.g., hypertension) via adrenoceptor modulation . The target compound’s structure lacks a piperazine ring, likely shifting its therapeutic niche.

Oncology

  • Compound III (5'-((2-((3,4-Dimethoxyphenethyl)amino)-2-oxoethyl)amino)-2'-hydroxy-[1,1':3',1''-biphenyl]-3,3''-dicarboxylic acid): Acts as a transcription factor inhibitor for malignant tumors . The target compound’s amino-alcohol groups could interact with kinase or tubulin targets, similar to biphenyl derivatives in .

Receptor Binding and Pharmacodynamics

  • Adrenoceptor Affinity: Compounds in (e.g., indole derivatives) exhibit α1/β1-adrenoceptor binding due to hydroxyl and amino motifs . The target compound’s 2-hydroxypropylamino group may share this trait but with modified selectivity.
  • Enzyme Inhibition : Biphenyl-based antitumor agents in reduce liver enzyme levels post-toxin exposure . The target compound’s branched alcohol moiety might enhance metabolic stability compared to linear analogs.

Data Tables

Compound Key Structural Features Therapeutic Use Receptor/Enzyme Target
Target Compound Biphenyl-4-yloxy, 2-hydroxypropylamino, 2-methylpropan-1-ol Inferred: Neurological/Oncology NMDA receptors, kinases (hypothetical)
Compound IV Biphenyl-4-yl, hydroxyethoxy, phenol NMDA receptor-related disorders NMDA receptor
Avishot/Flivas Piperazine, naphthyloxy, 2-hydroxypropyl Cardiovascular diseases α1/β1-adrenoceptors
Compound III Biphenyl, dicarboxylic acid, amide linkages Malignant tumors Transcription factors
2-([1,1'-Biphenyl]-4-yloxy)-1-cyclopropylethan-1-amine Biphenyl-4-yloxy, cyclopropane-amine Discontinued (stability issues?) Not specified

Biological Activity

2-((3-([1,1'-Biphenyl]-4-yloxy)-2-hydroxypropyl)amino)-2-methylpropan-1-ol is a complex organic compound with a unique structural composition that includes a biphenyl moiety, hydroxyl, amino, and methyl functional groups. This article explores its biological activity, mechanisms of action, and potential applications in various fields, including medicinal chemistry and materials science.

Chemical Structure and Properties

The molecular formula of this compound is C18H25NO3. The compound features:

  • Biphenyl structure : Enhances hydrophobic interactions.
  • Hydroxyl group : Increases solubility and potential for hydrogen bonding.
  • Amino group : May facilitate interactions with biological targets.
PropertyValue
Molecular Weight301.4 g/mol
SolubilitySoluble in organic solvents
Melting PointNot determined

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The biphenyl structure allows it to fit into hydrophobic pockets of proteins, while the hydroxyl and amino groups can form hydrogen bonds, influencing the conformation and activity of target molecules.

Potential Targets:

  • Enzymes : The compound may inhibit specific enzymes through competitive or non-competitive mechanisms.
  • Receptors : It could act as a ligand for certain receptors, modulating their activity.

Anticancer Activity

Recent studies have indicated that compounds with similar biphenyl structures exhibit significant anticancer properties. For instance, a derivative demonstrated cytotoxicity against FaDu hypopharyngeal tumor cells, suggesting that modifications to the biphenyl core can enhance therapeutic efficacy .

Neuroprotective Effects

Another area of investigation involves the potential neuroprotective effects of this compound. Research has shown that related compounds can inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's. This inhibition may lead to increased acetylcholine levels, potentially improving cognitive function .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerCytotoxicity in tumor cell lines
NeuroprotectionAChE inhibition; potential cognitive benefits
AntimicrobialPreliminary data suggest antibacterial effects

Medicinal Chemistry

This compound is being explored as a lead compound for developing new pharmaceuticals targeting specific diseases due to its diverse biological activities.

Material Science

The unique chemical properties of this compound make it suitable for applications in advanced materials development. Its ability to interact with various substrates can be harnessed for creating coatings or composites with enhanced performance characteristics.

Q & A

Q. What synthetic strategies are recommended for optimizing the yield of 2-((3-([1,1'-Biphenyl]-4-yloxy)-2-hydroxypropyl)amino)-2-methylpropan-1-ol?

Methodological Answer:

  • Reaction Optimization : Vary catalysts (e.g., palladium for coupling reactions), solvents (polar aprotic like DMF), and temperature (60–120°C) to enhance biphenyl ether formation .
  • Purification : Use column chromatography with silica gel (hexane:ethyl acetate gradients) or recrystallization from ethanol/water mixtures to isolate the product .
  • Scale-Up : Monitor exothermic reactions during amine coupling steps and implement controlled addition of reagents to prevent side reactions .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

Methodological Answer:

  • Spectroscopic Analysis :
    • NMR : Compare 1^1H and 13^13C NMR shifts with PubChem-deposited data for biphenyl ether (δ 6.8–7.6 ppm) and hydroxypropyl (δ 3.4–4.2 ppm) moieties .
    • IR : Validate hydroxyl (3200–3600 cm1^{-1}) and amine (1550–1650 cm1^{-1}) functional groups .
  • X-ray Crystallography : Resolve stereochemistry at the 2-hydroxypropyl center using single-crystal diffraction .

Q. What initial biological assays are suitable for evaluating its pharmacological potential?

Methodological Answer:

  • In Vitro Screening :
    • Antimicrobial : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria .
    • Anticancer : MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with IC50_{50} calculations .
    • Receptor Binding : Radioligand displacement assays for adrenergic or GPCR targets, given structural analogs in .

Advanced Research Questions

Q. How to resolve discrepancies in biological activity data across different studies?

Methodological Answer:

  • Purity Verification : Quantify impurities (e.g., diastereomers, unreacted intermediates) via HPLC using pharmacopeial reference standards (e.g., EP Impurity J/M analogs) .
  • Assay Standardization : Replicate studies under controlled conditions (pH 7.4 buffer, 37°C) and include positive controls (e.g., doxorubicin for cytotoxicity) .
  • Data Normalization : Express activity as % inhibition relative to vehicle controls to minimize inter-lab variability .

Q. What advanced analytical methods are used for impurity profiling?

Methodological Answer:

  • HPLC-MS/MS :
    • Column : C18 (5 µm, 250 × 4.6 mm) with gradient elution (0.1% formic acid in water/acetonitrile) .
    • Detection : ESI-MS in positive ion mode to identify impurities at 0.1% threshold .
  • Forced Degradation Studies : Expose the compound to heat (80°C), UV light, and acidic/alkaline conditions to track degradation products .

Q. How to design stability studies under various storage and experimental conditions?

Methodological Answer:

  • Stress Testing :
    • Thermal Stability : Incubate at 40°C/75% RH for 4 weeks; monitor via HPLC for decomposition .
    • Oxidative Stability : Treat with 3% H2_2O2_2 and analyze for hydroxylated byproducts .
  • Long-Term Storage : Store lyophilized samples at -20°C and assess solubility in PBS/DMSO every 6 months .

Q. What computational approaches aid in predicting the compound’s pharmacokinetic properties?

Methodological Answer:

  • In Silico Modeling :
    • ADME Prediction : Use SwissADME to estimate logP (lipophilicity), BBB permeability, and CYP450 interactions .
    • Docking Studies : Simulate binding to β-adrenergic receptors (PDB: 2RH1) using AutoDock Vina to rationalize observed bioactivity .

Data Contradiction Analysis

Q. How to address conflicting results in receptor binding affinity assays?

Methodological Answer:

  • Assay Validation :
    • Radioligand Purity : Confirm specific activity (>95%) of 3^3H-labeled ligands via TLC .
    • Membrane Preparation : Use uniform tissue sources (e.g., rat cortex for adrenergic receptors) to minimize variability .
  • Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to compare triplicate measurements across labs .

Tables

Q. Table 1. Key Spectroscopic Benchmarks for Structural Validation

TechniqueExpected SignalsReference
1^1H NMRδ 7.2–7.6 ppm (biphenyl), δ 3.8–4.2 ppm (hydroxypropyl)
IR3250 cm1^{-1} (OH), 1640 cm1^{-1} (C-N)
X-rayDihedral angle: 85–95° between biphenyl planes

Q. Table 2. HPLC Parameters for Impurity Profiling

ParameterConditionSource
ColumnC18, 5 µm, 250 × 4.6 mm
Mobile Phase0.1% Formic acid in H2_2O/ACN (gradient)
Flow Rate1.0 mL/min
DetectionUV 254 nm, ESI-MS (m/z 300–600)

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